molecular formula C15H11N3O2 B13996637 2-Amino-3-benzoylquinazolin-4(3H)-one CAS No. 52393-73-4

2-Amino-3-benzoylquinazolin-4(3H)-one

Cat. No.: B13996637
CAS No.: 52393-73-4
M. Wt: 265.27 g/mol
InChI Key: WJWAKJOXEDHBJG-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-amino-3-benzoyl-quinazolin-4-one consists of a quinazolinone core with an amino group at the 2-position and a benzoyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-quinazolin-4-one typically involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenyl-benzo[d][1,3]oxazin-4-one. This intermediate is then refluxed with hydrazine hydrate to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives, including 2-amino-3-benzoyl-quinazolin-4-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-benzoyl-quinazolin-4-one is unique due to the presence of both the amino and benzoyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

52393-73-4

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-amino-3-benzoylquinazolin-4-one

InChI

InChI=1S/C15H11N3O2/c16-15-17-12-9-5-4-8-11(12)14(20)18(15)13(19)10-6-2-1-3-7-10/h1-9H,(H2,16,17)

InChI Key

WJWAKJOXEDHBJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3N=C2N

Origin of Product

United States

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